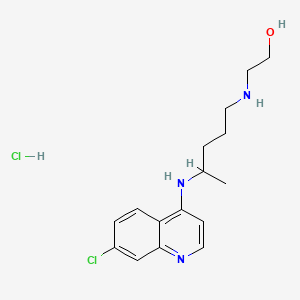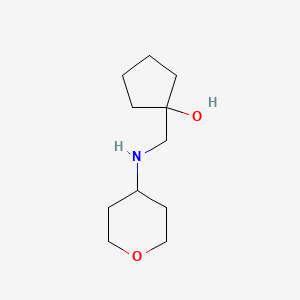
(2R,4S)-Sacubitril-O-isobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-Sacubitril-O-isobutane is a chiral compound that serves as an impurity of Sacubitril, a neprilysin inhibitor. Sacubitril is commonly used in combination with Valsartan for the treatment of heart failure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R,4S)-Sacubitril-O-isobutane involves several steps, including the synthesis of the free acid form of Sacubitril and its subsequent conversion to the desired chiral form. The synthetic route typically involves the use of well-crystallizing salts of Sacubitril with amines such as cyclohexylamine, tert-butylamine, or iso-propylamine. These salts help in removing chemical impurities from the crude free acid of Sacubitril .
Industrial Production Methods
Industrial production methods for this compound focus on achieving high purity and yield. The process involves the crystallization of Sacubitril in its free acid form, followed by the formation of pharmaceutically applicable salts such as the crystalline sodium salt, calcium salt, and hemisolvate of the potassium salt .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-Sacubitril-O-isobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions produce lower oxidation state compounds .
Scientific Research Applications
(2R,4S)-Sacubitril-O-isobutane has several scientific research applications, including:
Chemistry: Used as a reference compound for studying stereochemistry and chiral separation techniques.
Biology: Investigated for its potential effects on biological systems and its role as an impurity in Sacubitril.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard for quality control
Mechanism of Action
The mechanism of action of (2R,4S)-Sacubitril-O-isobutane involves its interaction with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, the compound helps in increasing the levels of these peptides, which play a crucial role in regulating blood pressure and fluid balance. The molecular targets and pathways involved include the natriuretic peptide receptors and the downstream signaling pathways that mediate their effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Sacubitril: Another enantiomer of Sacubitril with different stereochemistry.
Sacubitril/Valsartan: A combination drug used for heart failure treatment.
Sacubitril sodium: A salt form of Sacubitril used in pharmaceutical formulations
Uniqueness
(2R,4S)-Sacubitril-O-isobutane is unique due to its specific stereochemistry, which affects its interaction with biological targets and its pharmacological properties. This uniqueness makes it an important compound for research and development in various scientific fields .
Properties
CAS No. |
149709-64-8 |
|---|---|
Molecular Formula |
C28H37NO5 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
ethyl (2R,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24+/m1/s1 |
InChI Key |
PCZHPQHEVJANOP-YKSBVNFPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


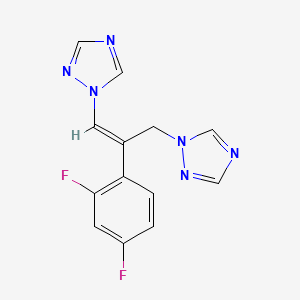
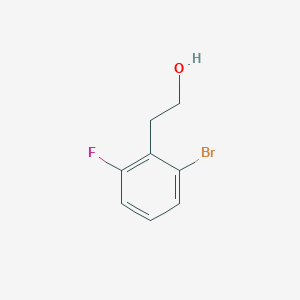
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
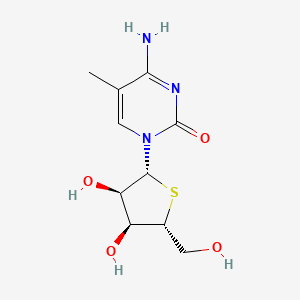
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
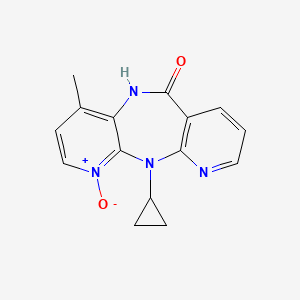
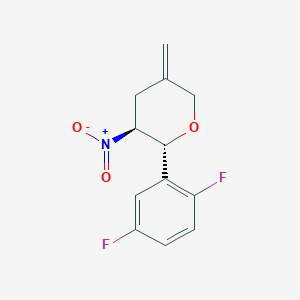

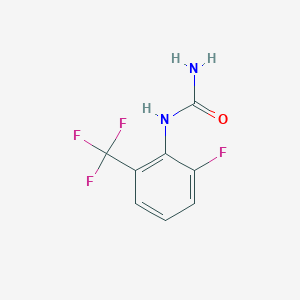
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)
![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
